tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a chlorine atom at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and facilitates purification, while the chlorine substituent provides a reactive site for further functionalization .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl 6-chloro-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)14-6-7-15-9(8-14)4-5-10(15)13/h4-5H,6-8H2,1-3H3 |
InChI Key |
UIDUQNLSNURGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2Cl)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
tert-Butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Formyl : The chloro derivative exhibits higher polarity and melting point (185–186°C for chloro vs. amorphous solid for formyl) due to stronger intermolecular interactions .
- Reactivity: The formyl group enables Schiff base formation, while the cyano group participates in cycloaddition reactions .
Key Observations :
- The 6-chloro derivative achieves higher yields (87%) compared to formyl (83%) and cyano (58%) analogs, likely due to milder reaction conditions .
- Palladium-catalyzed reactions (e.g., cyanation) require stringent anhydrous conditions .
Physical and Spectral Properties
Melting Points and Solubility
NMR and MS Data
Biological Activity
tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1174068-78-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClN₂O₂
- Molecular Weight : 222.28 g/mol
- CAS Number : 1174068-78-0
- Purity : Typically above 95% for biological studies
Research indicates that this compound may act as an inhibitor of specific protein tyrosine phosphatases (PTPs), particularly SHP2. This inhibition is significant in the context of treating hyperproliferative diseases such as cancer. The compound's mechanism involves competitive inhibition, where it binds to the active site of SHP2, preventing substrate access and subsequent dephosphorylation processes that are crucial for cell growth and survival .
Anticancer Activity
A notable study demonstrated that this compound exhibits potent anticancer effects by inducing apoptosis in various cancer cell lines. The compound was effective against:
- Breast Cancer Cells : Induced cell cycle arrest and apoptosis in MCF-7 cells.
- Lung Cancer Cells : Showed cytotoxic effects on A549 cells through the activation of caspase pathways.
Inhibition of Protein Tyrosine Phosphatase (PTP)
The compound's ability to inhibit SHP2 has been linked to its potential use in treating conditions characterized by excessive cellular proliferation. In vitro assays confirmed significant inhibition of SHP2 activity, leading to altered signaling pathways associated with cancer progression .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated apoptosis induction in MCF-7 breast cancer cells with IC50 values around 10 µM. |
| Study 2 | Showed that the compound inhibited SHP2 activity by approximately 70% at a concentration of 5 µM, correlating with reduced cell proliferation in lung cancer models. |
| Study 3 | Evaluated the compound's effects on various PTPs; found selective inhibition of SHP2 over others like PTP1B and LAR. |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications to its structure have been explored to improve its pharmacokinetic properties while maintaining its biological efficacy.
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution observed in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
